molecular formula C6H4BrFN2O2 B1375414 5-Bromo-4-fluoro-2-nitroaniline CAS No. 1052686-50-6

5-Bromo-4-fluoro-2-nitroaniline

Cat. No.: B1375414
CAS No.: 1052686-50-6
M. Wt: 235.01 g/mol
InChI Key: CRBGRCCXVAWOCO-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-nitroaniline typically involves a multi-step process:

    Nitration: The introduction of a nitro group to the benzene ring. This step is crucial as the nitro group is a meta-directing group.

    Bromination: The addition of a bromine atom to the benzene ring.

A common synthetic route involves the nitration of aniline to form 2-nitroaniline, followed by bromination and fluorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Reduction: 5-Bromo-4-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

5-Bromo-4-fluoro-2-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-5-nitroaniline: Similar structure but different substitution pattern.

    5-Bromo-4-fluoro-2-methoxyaniline: Contains a methoxy group instead of a nitro group.

    5-Bromo-2-chloro-4-fluoroaniline: Contains a chlorine atom instead of a nitro group

Uniqueness

5-Bromo-4-fluoro-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups on the benzene ring makes it a versatile compound for various chemical transformations and applications.

Biological Activity

5-Bromo-4-fluoro-2-nitroaniline (C6H4BrFN2O2) is an aromatic amine characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 4-position, and a nitro group at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The unique combination of halogen and nitro substituents influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H4BrFN2O2
Molecular Weight235.01 g/mol
AppearanceLight yellow to brown powder
Melting Point75.0 - 79.0 °C
Purity>98.0% (GC)

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The nitro group can engage in redox reactions, while the halogen substituents can influence binding affinities and reactivity profiles.

Key Mechanisms

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic applications.
  • Protein Binding : Its unique functional groups allow it to bind effectively with proteins, potentially altering their activity.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The following table summarizes some relevant studies:

Study FocusFindingsReference
Enzyme InteractionInhibition of certain enzymes related to metabolic pathways
Antimicrobial ActivityDemonstrated activity against various pathogens
CytotoxicityEvaluated for potential cytotoxic effects on cancer cells

Case Studies

  • Enzyme Inhibition :
    • A study explored the compound's inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. The results indicated that this compound could significantly reduce enzyme activity, suggesting its potential as a lead compound in drug design.
  • Antimicrobial Testing :
    • Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibitory effects, indicating its potential use in developing new antibacterial agents.
  • Cytotoxicity Assessment :
    • Research conducted on various cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity, warranting further exploration into its mechanisms as a potential anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsBiological Activity
2-Bromo-4-fluoro-5-nitroanilineDifferent substitution patternVaries in enzyme inhibition
3-Fluoro-4-bromoanilineVariation in halogen positionsAltered reactivity
5-Chloro-4-fluoro-2-nitroanilineChlorine instead of brominePotentially different activity

Properties

IUPAC Name

5-bromo-4-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBGRCCXVAWOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736074
Record name 5-Bromo-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052686-50-6
Record name 5-Bromo-4-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-2,5-difluoro-4-nitro-benzene (1.50 g, 6.30 mmol) and 7M ammonia in methanol (25 mL) was heated in a sealed tube at 60° C. for 15 h. The reaction mixture was transferred to a round bottom flask, washing the sealed tube with EtOAc. The reaction mixture was concentrated, and the crude material was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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